5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester
Description
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester is a thiophene-based heterocyclic compound characterized by a morpholine moiety at the 3-position and two methyl ester groups at the 2- and 4-positions of the thiophene ring. The compound is cataloged by Santa Cruz Biotechnology (Product No. sc-350676) with a molecular formula of C₁₃H₁₈N₂O₅S and a molecular weight of approximately 314.36 g/mol (calculated from atomic weights) . Its synthesis likely involves modifications of the Gewald reaction, a well-established method for 2-aminothiophene derivatives, though the introduction of the morpholine group may require additional alkylation or substitution steps .
Properties
IUPAC Name |
dimethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-18-12(16)9-8(7-15-3-5-20-6-4-15)10(13(17)19-2)21-11(9)14/h3-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDRMMMUHREEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1CN2CCOCC2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151847 | |
| Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730950-16-0 | |
| Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730950-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The morpholin-4-ylmethyl group in the target compound introduces a nitrogen-containing heterocycle, which may improve water solubility and hydrogen-bonding capacity compared to methyl or acetylated analogs .
Molecular Weight Trends :
- The target compound has the highest molecular weight (314.36 g/mol) due to the morpholine moiety, while simpler methyl-substituted analogs (e.g., ) are lighter (229–271 g/mol).
Synthetic Pathways: Most analogs derive from the Gewald reaction, which facilitates 2-aminothiophene synthesis. However, the morpholine substituent likely requires post-synthetic modifications, such as nucleophilic substitution or reductive amination .
Biological Activity
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester (commonly referred to as 5-Amino-MTD) is a thiophene derivative that has gained attention for its potential biological activities. This compound exhibits significant interest in medicinal chemistry due to its structural features which may confer various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of 5-Amino-MTD, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C13H18N2O5S
- Molecular Weight : 302.36 g/mol
- CAS Number : 494772-87-1
Anticancer Activity
Recent studies have demonstrated that 5-Amino-MTD exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast adenocarcinoma cells (MCF-7) and human melanoma cells (MEL-8). The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activation and p53 expression in treated cells.
Table 1: Cytotoxic Activity of 5-Amino-MTD Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| MEL-8 | 12.3 | Apoptosis induction |
| U-937 | 15.0 | Cell cycle arrest |
| HCT-116 | 14.8 | Apoptosis and necrosis |
Antimicrobial Activity
In addition to its anticancer properties, 5-Amino-MTD has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of 5-Amino-MTD
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of 5-Amino-MTD can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in rapidly dividing cancer cells.
- Antimicrobial Activity : The compound's structure may interfere with bacterial cell wall synthesis or function.
Case Study 1: Efficacy in Breast Cancer Models
A study conducted on MCF-7 xenograft models demonstrated that treatment with 5-Amino-MTD resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor volume by approximately 45% after four weeks of treatment.
Case Study 2: Synergistic Effects with Other Agents
Combination therapy involving 5-Amino-MTD and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. For example, when combined with doxorubicin, the IC50 values were significantly lower than when either agent was used alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
